1-(2-Trifluorophenyl)-5-nitroindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H9F3N2O2 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
5-nitro-1-[2-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)12-3-1-2-4-14(12)19-8-7-10-9-11(20(21)22)5-6-13(10)19/h1-9H |
InChI Key |
CTYHYJOARXEANM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of 1 2 Trifluorophenyl 5 Nitroindole Formation
Mechanistic Pathways Governing Indole (B1671886) N-Arylation Reactions
Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, is a versatile method for forming C–N bonds. nih.govnih.gov The generally accepted catalytic cycle for the N-arylation of indoles with aryl halides is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The efficiency of this process is highly dependent on the use of bulky, electron-rich phosphine (B1218219) ligands which stabilize the palladium center and facilitate the subsequent steps. organic-chemistry.orgcapes.gov.br Following the oxidative addition, coordination of the deprotonated indole (indolide) to the palladium(II) complex occurs, which then undergoes reductive elimination to furnish the N-arylindole product and regenerate the active palladium(0) catalyst. acs.org
A key feature of these catalytic cycles is the potential involvement of well-defined intermediates like palladacycles. These cyclic compounds, where palladium is part of a ring structure, can be stabilized by specific ligands like dialkylterphenyl phosphanes and are active in C–N cross-coupling reactions. nih.gov
An alternative, though less commonly invoked mechanism for metathesis at transition metal centers, is σ-complex assisted metathesis (σ-CAM). nih.gov This mechanism involves the formation of σ-bond complexes as true intermediates. In this pathway, the interchange of σ-bond partners occurs within a single transition state, and the oxidation state of the metal remains constant throughout the process. nih.gov This contrasts with the step-wise oxidative addition and reductive elimination pathways where the metal's oxidation state formally changes. While σ-bond metathesis is well-established for d⁰ metal centers, its application to late-transition-metal-catalyzed cross-coupling is an area of ongoing investigation. nih.govyoutube.com
Copper-catalyzed N-arylation, a modern refinement of the Ullmann condensation, provides an economical alternative to palladium-based systems. nih.govacs.org The mechanism is more debated but is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of a ligand (often a diamine or phenanthroline) and the indole to a Cu(I) salt. acs.org Oxidative addition of the aryl halide to this complex forms a Cu(III) intermediate, from which the N-arylindole is formed via reductive elimination. Kinetic studies have been instrumental in optimizing these systems, for instance, by determining the ideal solvent ratios for quantitative conversion. nih.gov
| Catalyst System | Initiation Step | Key Intermediate | Product Formation | Catalyst Regeneration |
|---|---|---|---|---|
| Palladium/Phosphine Ligand | Oxidative addition of Ar-X to Pd(0) | Aryl-Pd(II)-halide complex | Reductive elimination | Pd(0) species |
| Copper/Diamine Ligand | Coordination of indole and ligand to Cu(I) | Aryl-Cu(III) complex | Reductive elimination | Cu(I) species |
While many N-arylation reactions are described by polar, organometallic cycles, radical pathways have also been identified, particularly under photoredox conditions. researchgate.net In such cases, visible-light irradiation can be used to excite a photocatalyst, which then engages in an electron transfer process. For instance, an aryl halide can be reduced by the excited photocatalyst to generate an aryl radical. This highly reactive species can then couple with the indole nitrogen to form the desired C–N bond. researchgate.net This approach represents a mechanistically distinct alternative to traditional transition-metal-catalyzed cross-couplings.
Detailed Mechanisms of Nitroindole Annulation and Cyclization
The formation of the 5-nitroindole (B16589) core of the target molecule can be approached in two ways: building the indole ring with the nitro group already present on a precursor, or by direct nitration of a pre-formed indole ring.
The construction of the indole ring system can be achieved through various cyclization strategies. One relevant method for forming nitroindoles is via an intramolecular Heck reaction. thieme-connect.com This process involves the palladium-catalyzed cyclization of substrates like N-aryl β-nitroenamines. The reaction is believed to proceed through an oxidative addition of an aryl halide to a Pd(0) catalyst, followed by intramolecular carbopalladation of the alkene. A subsequent β-hydride elimination and tautomerization sequence yields the 3-nitroindole product. This method offers a predictable way to generate 3-nitroindoles under relatively mild conditions. thieme-connect.com
Other powerful cyclization reactions, such as iodine(III)-mediated oxidative intramolecular arene-alkene coupling, can also be used to form fused aromatic systems. rsc.org These reactions often proceed through a Friedel–Crafts-type electrophilic aromatic substitution mechanism, where an activated alkene is attacked by an adjacent arene ring. rsc.org While not directly reported for 5-nitroindole synthesis, these mechanisms highlight the diverse strategies available for constructing complex heterocyclic frameworks through intramolecular cyclization.
The direct nitration of the indole nucleus is a classic example of regioselectivity governed by reaction conditions. The indole ring is an electron-rich heterocycle, with the pyrrole (B145914) moiety being more activated towards electrophilic attack than the benzene (B151609) ring. bhu.ac.in
Under mild, non-acidic conditions (e.g., using ethyl nitrate (B79036) or benzoyl nitrate), electrophilic substitution occurs preferentially at the C-3 position, as the cationic intermediate (Wheland intermediate) formed by attack at this position is better stabilized by resonance involving the nitrogen lone pair. bhu.ac.inuop.edu.pk
However, to achieve nitration at the 5-position, as required for 1-(2-Trifluorophenyl)-5-nitroindole, strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids) are necessary. bhu.ac.in In a strong acid, the indole ring is readily protonated. The thermodynamically most stable cation is the 3H-indolium ion, formed by protonation at C-3. bhu.ac.in This protonation effectively deactivates the pyrrole ring towards further electrophilic attack. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the still electron-rich benzene ring, leading to substitution primarily at the C-5 position. bhu.ac.inumn.edu Studies on the nitration of 2-phenylindole (B188600) have confirmed that reaction in concentrated sulfuric acid yields the 5-nitro derivative. umn.edu
| Reagent/Conditions | Indole Species | Major Product | Mechanistic Rationale |
|---|---|---|---|
| Benzoyl nitrate (non-acidic) | Neutral Indole | 3-Nitroindole | Attack at the most nucleophilic site (C-3) bhu.ac.inuop.edu.pk |
| HNO₃/H₂SO₄ (strongly acidic) | 3H-Indolium Cation | 5-Nitroindole | Deactivation of pyrrole ring by protonation; attack on the carbocyclic ring bhu.ac.inumn.edu |
Kinetic and Thermodynamic Considerations in Reaction Control
The successful synthesis of this compound relies on careful control of both kinetic and thermodynamic factors in the N-arylation and nitration steps.
The N-arylation of indole is typically under kinetic control. A kinetic study on a phase-transfer-catalyzed N-arylation of indole found the reaction to follow pseudo-first-order kinetics, with the rate being significantly influenced by parameters such as temperature, catalyst loading, base concentration, and stirring speed. ingentaconnect.com In palladium-catalyzed systems, the choice of ligand is a critical kinetic factor; bulky phosphine ligands can accelerate the rate-limiting reductive elimination step and prevent the formation of undesired C-arylated byproducts. organic-chemistry.org
The regioselectivity of indole nitration is a textbook case of kinetic versus thermodynamic control. While C-3 is the kinetically favored site of attack on a neutral indole molecule, the formation of the 5-nitro isomer is a result of thermodynamic control. bhu.ac.in Under strongly acidic conditions, the reversible protonation of indole at C-3 establishes an equilibrium that favors the thermodynamically most stable 3H-indolium cation. This stable intermediate then undergoes a slower, irreversible nitration on the benzene ring, leading to the thermodynamically preferred 5-nitro product. bhu.ac.inumn.edu
| Reaction | Controlling Factor | Key Variables | Outcome |
|---|---|---|---|
| N-Arylation | Kinetic | Catalyst, Ligand, Temperature, Base acs.orgingentaconnect.com | Rate of reaction, Selectivity (N- vs. C-arylation) |
| Nitration | Thermodynamic | Acidity of the medium (pH) bhu.ac.in | Regioselectivity (3-nitro vs. 5-nitro) |
Influence of the 2-Trifluorophenyl Substituent and 5-Nitro Group on Reaction Mechanisms and Regioselectivity
The formation of this compound is a process governed by the distinct and synergistic electronic and steric properties of both the 2-trifluoromethylphenyl substituent on the nitrogen and the 5-nitro group on the indole's benzene ring. These substituents exert profound control over the reaction mechanism, particularly for the key N-arylation step, and dictate the regioselectivity of the transformation.
The primary route to synthesizing N-arylindoles, including the title compound, is through the N-arylation of an indole nucleus. This typically involves the reaction of the indole (or its deprotonated form) with an activated aryl halide. In the context of this compound, this involves the reaction of 5-nitroindole with an activated derivative of 2-(trifluoromethyl)benzene, such as 1-fluoro-2-(trifluoromethyl)benzene.
Mechanism of N-Arylation:
The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the electronic characteristics of both reactants.
Deprotonation of 5-Nitroindole: The reaction is typically initiated in the presence of a strong base (e.g., potassium tert-butoxide, tBuOK), which deprotonates the nitrogen of the 5-nitroindole. The presence of the electron-withdrawing 5-nitro group increases the acidity of the N-H proton compared to unsubstituted indole, facilitating the formation of the corresponding indolide anion. This anion is a potent nucleophile.
Nucleophilic Attack: The 2-trifluoromethylphenyl group is strongly electron-deficient due to the powerful inductive effect of the -CF3 group. This deactivation of the aromatic ring makes it highly susceptible to nucleophilic attack. The indolide anion attacks the carbon atom of the 2-trifluoromethylphenyl ring that bears the leaving group (e.g., a fluoride (B91410) or chloride).
Formation of Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing trifluoromethyl group.
Leaving Group Elimination: The reaction concludes with the elimination of the leaving group (e.g., F⁻), restoring the aromaticity of the phenyl ring and yielding the final product, this compound.
Influence of the 5-Nitro Group:
The 5-nitro group plays a crucial dual role in the reaction.
Electronic Activation: As a potent electron-withdrawing group, it significantly lowers the electron density of the entire indole ring system. This has two major consequences:
It increases the acidity of the N-H proton, making the formation of the nucleophilic indolide anion more favorable under basic conditions.
It deactivates the indole's benzene ring towards electrophilic attack, which is not the primary reaction pathway here, but it enhances the stability of the anionic intermediates formed during nucleophilic substitution.
Regioselectivity: In the context of forming the N-C aryl bond, the reaction is highly regioselective for the indole nitrogen. The generation of the indolide anion under basic conditions makes the nitrogen the most nucleophilic center of the molecule, directing the arylation exclusively to this position over any of the carbon atoms. Research on other substituted indoles shows that functionalization at the C5 position with an electron-withdrawing group is critical for certain biological binding affinities, underscoring the electronic importance of this position.
Influence of the 2-Trifluorophenyl Substituent:
The 2-trifluoromethylphenyl group introduces both electronic and steric factors that significantly impact the reaction.
Electronic Activation: The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups. Its presence on the phenyl ring makes the arylating agent (e.g., 1-fluoro-2-trifluoromethylbenzene) highly electrophilic and thus very reactive towards nucleophilic aromatic substitution. This electronic pull is essential for the SNAr mechanism to proceed efficiently.
Steric Hindrance: The placement of the bulky -CF3 group at the ortho position introduces considerable steric hindrance around the reaction center. acs.orgyoutube.com This steric clash can impede the approach of the nucleophile (the 5-nitroindolide anion) to the arylating agent. Consequently, reactions involving ortho-substituted aryl halides often require more forcing conditions (higher temperatures, longer reaction times) or may result in lower yields compared to their para- or meta-substituted counterparts. acs.org Studies on the N-arylation of other heterocyclic systems have demonstrated that while ortho-trifluoromethyl groups permit the reaction to proceed, the yields are often significantly diminished compared to para-substituted analogs. acs.org
The interplay of these factors is summarized in the table below.
| Substituent | Property | Influence on Reaction Mechanism & Regioselectivity |
| 5-Nitro Group | Strong Electron-Withdrawing | - Increases acidity of indole N-H, facilitating deprotonation.- Stabilizes anionic intermediates.- Ensures high regioselectivity for N-arylation. |
| 2-Trifluorophenyl Group | Strong Electron-Withdrawing | - Activates the aryl halide for nucleophilic attack (SNAr).- Stabilizes the Meisenheimer intermediate. |
| Sterically Hindering (ortho position) | - Impedes the approach of the nucleophile.- May lead to lower reaction yields or require harsher conditions compared to less hindered isomers. acs.org |
Research on the synthesis of N-aryl-2,2′-biindoles using fluoroarenes and tBuOK has provided data that illustrates these electronic and steric effects. The table below shows comparative yields for the N-arylation with different substituted fluoroarenes, highlighting the challenges posed by steric hindrance.
| Fluoroarene Substituent | Position | Electronic Effect | Relative Yield | Reference |
|---|---|---|---|---|
| -CF3 | para | Strongly Withdrawing | High | acs.org |
| -CF3 | ortho | Strongly Withdrawing | Lower than para | acs.org |
| -H | - | Neutral | Trace Product | acs.org |
| -OCH3 | para | Donating | No Product | acs.org |
This data clearly demonstrates that strong electron-withdrawing groups on the fluoroarene are necessary for the N-arylation to occur, consistent with an SNAr mechanism. Furthermore, the diminished yield with the ortho-trifluoromethyl substituent compared to the para-isomer underscores the significant role of steric hindrance in modulating reactivity. acs.org The combination of the electron-withdrawing 5-nitro group on the indole and the sterically hindered, electron-deficient 2-trifluoromethylphenyl group creates a unique chemical system where electronic activation facilitates the reaction, while steric factors provide a substantial kinetic barrier to overcome.
Structure Reactivity Relationships in 1 2 Trifluorophenyl 5 Nitroindole Systems
Electronic Effects of the 2-Trifluorophenyl Group on Indole (B1671886) Reactivity
The presence of a 2-trifluorophenyl group at the N1 position of the indole ring introduces significant electronic modifications that propagate throughout the heterocyclic system. These changes are primarily dictated by the potent electron-withdrawing nature of the trifluoromethyl moiety.
Inductive and Resonance Contributions of the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its effect stems predominantly from a strong negative inductive effect (-I). The high electronegativity of the three fluorine atoms creates a significant polarization of the C-F bonds, which in turn pulls electron density away from the attached carbon atom and, consequently, from the aromatic ring to which it is bonded. vaia.comminia.edu.eg This inductive withdrawal is a through-sigma-bond effect that effectively reduces the electron density of the phenyl ring.
Unlike groups with lone pairs, such as halogens or methoxy (B1213986) groups, the trifluoromethyl group does not possess lone pairs that can be donated back to the aromatic system via a positive resonance effect (+R). reddit.comresearchgate.net Therefore, its electronic influence is almost exclusively an electron-withdrawing one, making the phenyl ring to which it is attached significantly electron-deficient. researchgate.net
Impact on Electron Density Distribution within the Indole Core
When the 2-trifluorophenyl substituent is attached to the N1 position of indole, its strong electron-withdrawing character has a profound impact on the entire indole nucleus. The electron density is pulled from the indole nitrogen into the phenyl ring. This reduction in electron density at the nitrogen atom decreases its ability to donate its lone pair into the pyrrole (B145914) part of the indole system.
Influence of the 5-Nitro Group on Indole Reactivity and Electrophilicity
The nitro group (-NO2) at the C5 position of the indole ring is another powerful electron-withdrawing substituent that drastically modifies the molecule's reactivity.
Activating or Deactivating Effects on Subsequent Electrophilic/Nucleophilic Attack
The 5-nitro group is a strong deactivating group for electrophilic aromatic substitution. youtube.com It withdraws electron density from the benzene (B151609) portion of the indole core through both a negative inductive effect (-I) and a potent negative resonance effect (-R). This significantly reduces the ring's nucleophilicity, making reactions with electrophiles much slower compared to unsubstituted indole. youtube.comnih.gov Theoretical studies on substituted indoles have confirmed the large deactivating effect of a -NO2 group. nih.gov
Conversely, the substantial decrease in electron density makes the indole ring more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net The strong electron-withdrawing nature of the nitro group can stabilize the negative charge developed in the intermediate (Meisenheimer complex) of a nucleophilic attack. researchgate.net
Quantitative Analysis using Hammett Parameters and Linear Free Energy Relationships
The electronic influence of substituents can be quantified using Hammett parameters (σ), which are central to linear free-energy relationships (LFERs). These parameters, derived from the ionization of substituted benzoic acids, describe the electron-donating or electron-withdrawing ability of a substituent. The σp and σm values represent the substituent's effect from the para and meta positions, respectively, and encompass both inductive and resonance effects.
The trifluoromethyl and nitro groups are characterized by large, positive Hammett constants, indicating their strong electron-withdrawing nature.
Table 1: Hammett Constants for Relevant Substituents
| Substituent | σm | σp | Primary Effect |
|---|---|---|---|
| -CF₃ | 0.43 | 0.54 | Strong -I |
Data sourced from standard physical organic chemistry texts.
These values, while typically measured on benzene systems, provide a robust qualitative and quantitative framework for understanding the electronic impact on the indole system. The positive σ values for both the 2-trifluorophenyl and 5-nitro groups signify a profound deactivation of the indole ring towards electrophilic attack and an enhanced electrophilicity of the aromatic system, making it more reactive towards nucleophiles.
Regioselectivity and Stereoselectivity in Chemical Transformations Involving 1-(2-Trifluorophenyl)-5-nitroindole
The regioselectivity and stereoselectivity of reactions are governed by the interplay of the electronic properties inherent to the indole nucleus and the specific effects of its substituents.
Stereoselectivity: Stereoselectivity becomes a consideration in reactions that create a new stereocenter. wikipedia.org For example, if a reaction such as an addition or alkylation occurs at the C3 position, a new chiral center could be formed. While the indole ring itself is planar, the 1-(2-trifluorophenyl) substituent is not symmetric. The presence of this bulky and electronically distinct group at the N1 position can create a chiral environment, potentially influencing the approach of reagents. This could lead to diastereoselectivity, where one diastereomer is formed in preference to another. saskoer.ca The specific outcome would depend on the reaction mechanism and the nature of the attacking species. nih.gov
Conformational Analysis and its Implications for Intrinsic Reactivity
The intrinsic reactivity of this compound is intrinsically linked to its three-dimensional structure, particularly the rotational conformation around the N-C(aryl) bond. This conformation, defined by the dihedral angle between the indole ring and the 2-trifluoromethylphenyl substituent, is governed by a delicate interplay of steric and electronic effects. The presence of bulky and electron-withdrawing groups on both the indole and phenyl moieties introduces significant conformational constraints that, in turn, modulate the electronic properties and reactivity of the molecule.
The ortho-trifluoromethyl group on the phenyl ring imposes a substantial steric hindrance, which strongly influences the preferred rotational angle. This is a common phenomenon observed in ortho-substituted biaryl systems, where bulky substituents force the two aromatic rings out of planarity to minimize van der Waals repulsion. chemrxiv.org In the case of this compound, the trifluoromethyl group, with its considerable size, sterically clashes with the hydrogen atom at the C7 position of the indole ring. This steric repulsion is expected to lead to a significantly twisted conformation in the ground state.
Computational studies on related N-arylindoles and other ortho-substituted aromatic compounds consistently show that the introduction of an ortho-substituent dramatically increases the rotational barrier around the aryl-nitrogen bond. mdpi.comnih.gov For instance, studies on tertiary aromatic amides have demonstrated that ortho-substitution significantly raises the rotational barriers around both the N-C(O) and C-C(O) bonds due to steric repulsion. mdpi.com While not a direct analogue, this principle applies to the N-C(aryl) bond in this compound. The energy required to rotate the phenyl ring relative to the indole ring is expected to be substantial, making the molecule configurationally more rigid at room temperature compared to its non-ortho-substituted counterparts.
The electronic nature of the substituents also plays a critical role. The 5-nitro group on the indole ring and the 2-trifluoromethyl group on the phenyl ring are both powerful electron-withdrawing groups. nih.gov Their presence significantly lowers the electron density of the indole and phenyl rings, respectively. Computational studies on substituted indoles have shown that electron-withdrawing substituents can significantly affect the energies of the excited states. nih.gov While the primary influence of the ortho-trifluoromethyl group is steric, its strong inductive effect further modifies the electronic landscape of the molecule.
The interplay between these steric and electronic factors determines the equilibrium conformation and the energy profile of rotation. It is anticipated that the molecule adopts a conformation where the dihedral angle between the two rings is large enough to alleviate the steric strain from the ortho-trifluoromethyl group. This twisted conformation, however, may reduce the extent of π-conjugation between the indole and phenyl rings.
The intrinsic reactivity of the this compound system is a direct consequence of this conformation. The accessibility of the lone pair of electrons on the indole nitrogen, the π-electron distribution across the indole ring, and the susceptibility of different positions to electrophilic or nucleophilic attack are all modulated by the rotational angle of the 2-trifluoromethylphenyl group. For instance, a more twisted conformation might sterically hinder the approach of reactants to the indole nitrogen or the adjacent C2 and C7 positions. Conversely, the electronic effects of the nitro and trifluoromethyl groups, which are fully operational regardless of the conformation, render the indole ring electron-deficient and influence its reactivity patterns in a predictable manner.
To provide a more quantitative understanding, theoretical calculations using methods such as Density Functional Theory (DFT) would be necessary to determine the precise dihedral angles of the stable conformers and the energy barriers for rotation. researchgate.net Such calculations, which are standard for conformational analysis, would allow for the construction of a potential energy surface by varying the dihedral angle. auremn.org.br Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable insights into the conformational dynamics in solution by analyzing chemical shifts and coupling constants. nih.govauremn.org.br
| Parameter | Predicted Influence on this compound | Basis for Prediction |
| Dominant Conformation | Twisted (non-planar) | Steric hindrance from the ortho-trifluoromethyl group. chemrxiv.org |
| N-C(aryl) Rotational Barrier | High | Significant steric repulsion between the ortho-CF3 group and the indole C7-H. mdpi.comnih.gov |
| Electronic Properties | Electron-deficient indole and phenyl rings | Strong electron-withdrawing nature of the nitro and trifluoromethyl groups. nih.gov |
| Reactivity | Modulated by conformation and electronic effects | The twisted conformation affects steric accessibility, while electron-withdrawing groups influence the electronic character of the reaction centers. |
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent properties of 1-(2-Trifluorophenyl)-5-nitroindole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) has become a popular and effective quantum chemical method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a variety of properties. ajchem-a.com These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-N1 | 1.38 | C1-N1-C2 | 108.5 |
| N1-C8 | 1.39 | N1-C8-C9 | 109.2 |
| C4-C5 | 1.39 | C4-C5-N2 | 120.1 |
| C5-N2 | 1.47 | O1-N2-O2 | 124.5 |
| C1'-C2' | 1.39 | C1'-C2'-C(F3) | 121.0 |
| C2'-C(F3) | 1.34 | F1-C(F3)-F2 | 106.5 |
Note: This data is illustrative and based on typical values for similar molecular fragments. Actual values would require specific calculations.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of the electronic structure of this compound. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking other methods and for obtaining precise data on electron correlation effects, which can be important for describing non-covalent interactions and reaction energetics. For complex molecules, these high-level calculations can offer a definitive understanding of their electronic makeup.
Semiempirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to DFT and ab initio methods. They utilize parameters derived from experimental data to simplify the calculations. While not as accurate, they are significantly faster, allowing for the rapid estimation of molecular properties like heat of formation, dipole moment, and ionization potential for large numbers of molecules. For a molecule like this compound, semiempirical methods could be useful for initial conformational analysis or for screening large virtual libraries of related compounds.
Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactive Sites
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. ajchem-a.com The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.
Different colors on the MEP map represent different potential values. Typically:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the nitro group and potentially the nitrogen atom of the indole (B1671886) ring.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.
Green/Yellow: Regions of intermediate or near-zero potential.
By analyzing the MEP map of this compound, one could predict how it would interact with biological macromolecules or other reagents. researchgate.net
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy pathways that reactants follow to become products. A key aspect of this is the location and characterization of transition states—the highest energy points along the reaction coordinate.
The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Computational methods like DFT can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. This information is invaluable for elucidating reaction mechanisms, understanding selectivity, and predicting the feasibility of a proposed chemical transformation. For instance, modeling the metabolic pathways of this compound could help in predicting its potential metabolites.
In Silico Prediction of Spectroscopic Parameters for Structural Confirmation
The computational investigation of 1-(2-Trifluoromethylphenyl)-5-nitroindole would typically commence with the optimization of its molecular geometry using a selected level of theory, such as DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). This process yields a stable, low-energy conformation of the molecule, which is the foundation for all subsequent spectroscopic predictions.
Predicted ¹H and ¹³C NMR Spectra
The prediction of nuclear magnetic resonance (NMR) spectra is a cornerstone of computational structural analysis. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed approach within the DFT framework for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. The theoretical chemical shifts are typically calculated relative to a reference standard, such as tetramethylsilane (B1202638) (TMS), and often require scaling to improve correlation with experimental data.
For 1-(2-Trifluoromethylphenyl)-5-nitroindole, distinct chemical shifts would be predicted for the protons and carbons of the indole core, the trifluoromethylphenyl substituent, and the nitro group's environment. The protons on the indole ring, for instance, would exhibit shifts influenced by the electron-withdrawing nature of the nitro group and the anisotropic effects of the phenyl ring. Similarly, the carbons of the trifluoromethylphenyl group would show characteristic shifts due to the strong deshielding effect of the -CF₃ group.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Trifluoromethylphenyl)-5-nitroindole
| Atom | Predicted Chemical Shift (ppm) |
|---|
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Trifluoromethylphenyl)-5-nitroindole
| Atom | Predicted Chemical Shift (ppm) |
|---|
Predicted Infrared (IR) Spectrum
Theoretical calculations of the infrared (IR) spectrum involve the computation of the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. The predicted IR spectrum provides a detailed fingerprint of the molecule's functional groups.
For 1-(2-Trifluoromethylphenyl)-5-nitroindole, key predicted vibrational frequencies would include:
N-O stretching vibrations of the nitro group, typically appearing as strong bands in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
C-F stretching vibrations of the trifluoromethyl group, which are expected to be strong and located in the 1000-1400 cm⁻¹ region.
C-H stretching vibrations of the aromatic rings.
C=C and C-N stretching vibrations within the indole and phenyl rings.
The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational model.
Table 3: Predicted Key IR Vibrational Frequencies for 1-(2-Trifluoromethylphenyl)-5-nitroindole
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Asymmetric NO₂ Stretch | N/A |
| Symmetric NO₂ Stretch | N/A |
| C-F Stretch | N/A |
| Aromatic C-H Stretch | N/A |
Predicted UV-Visible Spectrum
Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The predicted spectrum for 1-(2-Trifluoromethylphenyl)-5-nitroindole would reveal transitions associated with the π-systems of the indole and phenyl rings, likely influenced by the electron-withdrawing nitro and trifluoromethyl groups.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as the cornerstone for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy and Proton Chemical Shift Analysis
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling patterns reveal adjacent, non-equivalent protons.
For 1-(2-Trifluorophenyl)-5-nitroindole, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the protons on the 5-nitroindole (B16589) core and the 2-trifluoromethylphenyl substituent. The electron-withdrawing nature of the nitro group (at C5) and the trifluoromethyl group significantly influences the chemical shifts, generally shifting associated protons to a higher frequency (downfield).
Indole (B1671886) Ring Protons: The protons on the indole scaffold (H-2, H-3, H-4, H-6, and H-7) would appear in the aromatic region. H-4 and H-6, being ortho to the strongly de-shielding nitro group, are expected to be the most downfield of the indole protons.
Phenyl Ring Protons: The four protons on the 2-trifluoromethylphenyl ring would exhibit complex multiplet patterns due to proton-proton and proton-fluorine coupling.
Predicted ¹H NMR Chemical Shift Assignments
The following table presents expected chemical shift (δ) ranges and multiplicities. Actual experimental values may vary based on solvent and experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-4 (Indole) | 8.5 - 8.8 | d (doublet) |
| H-6 (Indole) | 8.1 - 8.4 | dd (doublet of doublets) |
| H-2', H-6' (Phenyl) | 7.7 - 8.0 | m (multiplet) |
| H-7 (Indole) | 7.6 - 7.9 | d (doublet) |
| H-3', H-4', H-5' (Phenyl) | 7.4 - 7.7 | m (multiplet) |
| H-2 (Indole) | 7.0 - 7.3 | d (doublet) |
¹³C NMR Spectroscopy and Carbon Environment Mapping
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, allowing for a "map" of the carbon environments.
The structure of this compound contains 15 carbon atoms. Due to the molecule's asymmetry, 15 distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts are heavily influenced by attached heteroatoms (N, O) and electron-withdrawing groups (-NO₂, -CF₃). The carbon of the trifluoromethyl group (-CF₃) will appear as a characteristic quartet due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Chemical Shift Assignments
The following table presents expected chemical shift (δ) ranges for the carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C5 (Indole) | 142 - 145 | Attached to -NO₂ group |
| C7a (Indole) | 138 - 141 | Bridgehead carbon |
| C1' (Phenyl) | 135 - 138 | Attached to Indole N |
| C3a (Indole) | 130 - 133 | Bridgehead carbon |
| C2' (Phenyl) | 128 - 131 | Attached to -CF₃, shows C-F coupling |
| Aromatic CH (Indole/Phenyl) | 110 - 135 | Multiple signals in this range |
| C3 (Indole) | 103 - 106 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between them, allowing for the definitive assembly of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the proton sequences within the indole and phenyl rings, for instance, showing a correlation between H-6 and H-7 on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for assigning quaternary (non-protonated) carbons and for connecting the different fragments of the molecule. For this compound, a key HMBC correlation would be observed between the protons on the phenyl ring (e.g., H-6') and the carbons of the indole ring (e.g., C-7a), confirming the N-phenyl linkage.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
HRMS can measure the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units or < 5 parts per million). This allows for the determination of the elemental formula of a compound, as each formula has a unique, precise mass. This is a critical step in confirming the identity of a newly synthesized compound.
Calculated Exact Mass for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₉F₃N₂O₂ |
An experimental HRMS measurement matching this calculated value would provide unequivocal evidence for the assigned molecular formula.
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
ESI-TOF is a common configuration for HRMS analysis. Electrospray ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. The Time-of-Flight (TOF) analyzer then separates these ions based on their flight time to the detector, providing high-resolution mass data.
For this compound, the primary ion observed in a positive-ion ESI-TOF spectrum would be the protonated molecule. Analysis of the fragmentation pattern, which can be induced in the mass spectrometer, can further corroborate the structure.
Predicted Ions in ESI-MS Analysis
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₅H₁₀F₃N₂O₂]⁺ | 307.06944 | Protonated Molecular Ion |
| [M+Na]⁺ | [C₁₅H₉F₃N₂O₂Na]⁺ | 329.05138 | Sodium Adduct |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The IR spectrum of a related compound, 5-nitroindole, provides insight into the expected vibrational frequencies. Key absorptions in the IR spectrum, typically recorded as KBr pellets, confirm the presence of specific structural motifs.
For the indole ring system, characteristic N-H stretching vibrations are expected. The nitro group (-NO2) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, would also be confirmed by its characteristic stretching frequencies. Aromatic C-H and C=C stretching vibrations from both the indole and phenyl rings further contribute to the unique IR fingerprint of the molecule.
Table 1: Characteristic IR Absorption Bands for Related Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1531 - 1622 |
| Nitro (-NO₂) | Symmetric Stretch | 1407 - 1350 |
| Aromatic C-H | Stretch | ~3038 |
| C=C | Aromatic Stretch | ~1531 |
| C-F (of CF₃) | Stretch | 1253 |
Note: The exact positions of these bands for this compound may vary slightly.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in its solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.
For complex heterocyclic structures like this compound, X-ray crystallography can confirm the relative orientations of the trifluorophenyl and nitroindole moieties. mdpi.comresearchgate.net The analysis reveals crucial details about the planarity of the indole ring and the torsion angles between the phenyl and indole rings. mdpi.com This technique is instrumental in understanding intermolecular interactions, such as π-π stacking, which can influence the crystal packing and physical properties of the compound. mdpi.comresearchgate.net The process involves growing suitable single crystals, which can be achieved by methods like slow evaporation or layering of solvents. mdpi.com The resulting crystallographic data, including unit cell dimensions and space group, provide an unambiguous structural proof. mdpi.comuned.es
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. scispace.com The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores.
The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* transitions within the aromatic indole and phenyl rings. researchgate.net The presence of the nitro group, a strong chromophore, significantly influences the spectrum, often causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. The trifluoromethyl group can also subtly modify the electronic transitions. Analysis of the UV-Vis spectrum provides valuable information about the extent of conjugation in the molecule. scispace.com
Table 2: Illustrative UV-Vis Absorption Data for a Related Nitroaromatic Compound
| Wavelength (nm) | Absorbance (a.u.) | Type of Transition |
| ~226-256 | 0.6 - 0.7 | π → π |
| ~296-312 | ~2.7 | π → π |
| ~404 | ~2.3 | n → π* or π → π* |
Note: This data is illustrative and the actual absorption maxima and intensities for this compound will be specific to its unique electronic structure. scispace.comresearchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination. mdpi.com A reversed-phase HPLC method, typically employing a C18 column, can effectively separate the target compound from starting materials and byproducts. liberty.eduekb.eg The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.egnih.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. ekb.eg The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. ojp.gov For this compound, GC analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. ojp.gov The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The elution order of different components provides qualitative information, while the integrated peak area gives quantitative data.
These chromatographic methods are crucial for ensuring the compound meets the high purity standards required for further research and application.
Derivatization and Further Transformation Reactions of 1 2 Trifluorophenyl 5 Nitroindole
Functionalization of the Indole (B1671886) Core at Various Positions (e.g., C-2, C-3, C-4, C-6, C-7)
Functionalization of the indole core of 1-(2-Trifluorophenyl)-5-nitroindole can be approached through various classical and modern synthetic methodologies. The regioselectivity of these reactions is dictated by the inherent reactivity of the indole nucleus and the directing effects of the existing substituents.
The indole ring is an electron-rich aromatic system that typically undergoes electrophilic substitution, preferentially at the C-3 position. However, for this compound, the presence of two strong electron-withdrawing groups—the trifluoromethylphenyl group at N-1 and the nitro group at C-5—significantly deactivates the entire indole scaffold towards electrophilic attack.
Reactions such as nitration, halogenation, Friedel-Crafts acylation, and sulfonation generally require potent electrophiles and may necessitate harsh reaction conditions. wikipedia.orgnih.gov The deactivating nature of the substituents would likely direct any potential electrophilic substitution to the C-3 position, which remains the most nucleophilic site of the pyrrole (B145914) ring, albeit with greatly diminished reactivity. Currently, specific literature examples detailing successful electrophilic aromatic substitution reactions on this compound are not available, reflecting the synthetic challenges posed by the molecule's electronic properties.
Nucleophilic aromatic substitution (SNAr) on the indole core is a potential pathway for functionalization, particularly on the benzene (B151609) portion of the ring system. libretexts.org The C-5 nitro group strongly activates the positions ortho and para to it (C-4 and C-6) for nucleophilic attack. For an SNAr reaction to occur, a suitable leaving group, such as a halogen, must be present at one of these activated positions. nih.govbeilstein-journals.org In the absence of such a leaving group on the parent this compound structure, direct nucleophilic substitution on the carbocyclic ring is not a viable pathway.
However, if a halogen were introduced at the C-4 or C-6 position, one could anticipate that it would be readily displaced by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) under standard SNAr conditions. nih.govnih.gov There are currently no specific documented examples of such reactions being performed on a halogenated derivative of this compound.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To apply reactions like the Suzuki-Miyaura (using boronic acids) or Sonogashira (using terminal alkynes) to the indole core of this compound, a halide or triflate functionality must first be introduced at a specific position (e.g., C-2, C-3, C-4, C-6, or C-7). wikipedia.orglibretexts.orglibretexts.orgnih.govorganic-chemistry.org
Once a halo-substituted derivative is obtained, standard cross-coupling conditions can be applied. For instance, a hypothetical 3-bromo-1-(2-Trifluorophenyl)-5-nitroindole could be coupled with an arylboronic acid under Suzuki-Miyaura conditions to yield a 3-aryl derivative.
| Coupling Type | Catalyst System | Base | Solvent | Temperature | Ref |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos or XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 °C | nih.govnih.gov |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N or Piperidine | THF or DMF | Room Temp to 80 °C | nih.govlibretexts.orgorganic-chemistry.org |
An innovative approach in cross-coupling chemistry involves the use of a nitro group as the leaving group in Suzuki-Miyaura reactions. organic-chemistry.org This methodology allows for the direct coupling of nitroarenes with boronic acids. Applying this to this compound could potentially enable the substitution of the C-5 nitro group with an aryl or heteroaryl moiety, providing a direct route to C-5 arylated indoles without prior halogenation. This transformation would involve the palladium-catalyzed cleavage of the C-NO₂ bond. organic-chemistry.org However, the application of this specific protocol to this compound has not yet been reported in the scientific literature.
The C2-C3 double bond of the indole nucleus can theoretically participate as a dienophile or dipolarophile in cycloaddition reactions. However, such reactions are relatively uncommon as they require overcoming the aromatic stabilization energy of the indole ring. The electron-deficient nature of the indole ring in this compound might enhance its reactivity as a dipolarophile in [3+2] cycloadditions with electron-rich dipoles. fluorine1.rumdpi.commdpi.comnih.gov Conversely, its participation as a diene in a Diels-Alder reaction is highly unlikely. There are no specific studies documenting the use of this compound as a substrate in either Diels-Alder or [3+2] cycloaddition reactions.
Transformations of the Nitro Group at Position 5
The nitro group at the C-5 position is a versatile functional handle, primarily through its reduction to an amino group, which then opens up a wide array of further chemical transformations.
The reduction of the aromatic nitro group is one of the most fundamental and reliable transformations in organic synthesis. The C-5 nitro group of this compound can be readily reduced to the corresponding 5-aminoindole (B14826), 1-(2-Trifluorophenyl)-5-aminoindole. This transformation is crucial as the resulting aniline (B41778) derivative is a key precursor for the synthesis of a wide range of other functional groups and heterocyclic systems.
A variety of reducing agents and conditions are effective for this purpose, with catalytic hydrogenation being one of the most common and cleanest methods. The reduction of the related 1-methyl-5-nitroindole to 1-methyl-1H-indol-5-amine has been successfully achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, demonstrating the feasibility of this reaction on the N-substituted 5-nitroindole (B16589) scaffold. nih.gov Other established methods include the use of metals in acidic media (e.g., SnCl₂, Fe, Zn) or transfer hydrogenation. nih.gov
| Reagent/System | Solvent(s) | Typical Conditions | Comments | Ref |
| H₂, Pd/C | Ethanol (B145695), Methanol, Ethyl Acetate | 1-4 atm H₂, Room Temp | High yield, clean reaction, common industrial method. | nih.gov |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | Effective for substrates with other reducible groups. | nih.gov |
| Fe, NH₄Cl | Ethanol/H₂O | Reflux | Mild, inexpensive, and effective. | nih.gov |
| Sodium Hydrosulfite (Na₂S₂O₄) | THF/H₂O | Room Temp to Reflux | Useful under neutral or basic conditions. |
The resulting 1-(2-Trifluorophenyl)-5-aminoindole serves as a versatile intermediate. The primary amine can be diazotized to form a diazonium salt, which is a gateway to numerous other functionalities (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer-type reactions. It can also undergo acylation, alkylation, or be used as a nucleophile in the construction of new heterocyclic rings.
Other Chemical Modifications Involving the Nitro Functionality
The nitro group at the C-5 position of the indole ring is a powerful electron-withdrawing group and a key site for chemical manipulation. Its transformation into other functional groups opens up a vast landscape of synthetic possibilities. The most fundamental and widely utilized transformation is its reduction to a primary amine, which then serves as a versatile precursor for numerous other derivatives.
The reduction of the nitro group in this compound to the corresponding 1-(2-Trifluorophenyl)-5-aminoindole is a pivotal transformation. This reaction can be achieved under various conditions, with catalytic hydrogenation being one of the most common and efficient methods. Reagents such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel in the presence of hydrogen gas are typically effective. Alternative methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or chemical reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂). The resulting amine, 1-(2-Trifluorophenyl)-5-aminoindole, is a stable, isolable intermediate that is commercially available, confirming the viability of this reduction.
The resulting 5-aminoindole derivative is a valuable building block in its own right. The primary amino group can undergo a wide array of subsequent reactions. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to yield sulfonamides. These reactions are instrumental in structure-activity relationship (SAR) studies, allowing for the introduction of a diverse range of substituents.
Furthermore, the amino group can be subjected to diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive intermediate that can be converted into a variety of other functional groups through Sandmeyer or related reactions. This provides access to derivatives that are otherwise difficult to synthesize directly.
Table 1: Potential Transformations of the 5-Amino Group in 1-(2-Trifluorophenyl)-5-aminoindole
| Reagent(s) | Product Functional Group | Reaction Type |
|---|---|---|
| 1. NaNO₂, HCl, 0°C; 2. CuCl | 5-Chloro | Sandmeyer Reaction |
| 1. NaNO₂, HCl, 0°C; 2. CuBr | 5-Bromo | Sandmeyer Reaction |
| 1. NaNO₂, HCl, 0°C; 2. CuCN | 5-Cyano | Sandmeyer Reaction |
| 1. NaNO₂, HCl, 0°C; 2. H₂O, Δ | 5-Hydroxy | Diazonium Salt Hydrolysis |
| 1. NaNO₂, HCl, 0°C; 2. HBF₄, Δ | 5-Fluoro | Balz-Schiemann Reaction |
| Acetic Anhydride, Pyridine | 5-Acetamido | Acylation |
Reactivity of the Trifluorophenyl Moiety in Post-Synthetic Modifications
The 1-(2-Trifluorophenyl) substituent introduces another dimension of reactivity to the molecule. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect significantly deactivates the phenyl ring towards electrophilic aromatic substitution (SEAr). Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on this ring would require harsh conditions and are generally not favored.
Conversely, the strong deactivating nature of the -CF₃ group, combined with the presence of potential leaving groups on the aromatic ring, renders the trifluorophenyl moiety susceptible to nucleophilic aromatic substitution (SNAr). Although the parent this compound does not possess an inherent leaving group on the trifluorophenyl ring, synthetic strategies could introduce one, for example, by starting with a fluoro-substituted 2-trifluoromethylaniline in the initial indole synthesis.
For a hypothetical analogue, such as 1-(2-Trifluoro-4-fluorophenyl)-5-nitroindole, the fluorine atom at the 4-position of the phenyl ring would be highly activated towards SNAr. This activation arises from the ability of the ortho-trifluoromethyl group and the para-nitroindole moiety (acting as a complex electron-withdrawing system) to stabilize the negative charge in the intermediate Meisenheimer complex. Such activation allows for displacement of the fluoride (B91410) by a variety of nucleophiles under relatively mild conditions. This strategy has been demonstrated in related systems, such as the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles.
Table 2: Illustrative SNAr Reactions on a Hypothetical Fluorinated Analogue
| Substrate | Nucleophile (Nu-H) | Typical Conditions | Product |
|---|---|---|---|
| 1-(2-Trifluoro-4-fluorophenyl)-5-nitroindole | Methanol (CH₃OH) | NaH or K₂CO₃, DMF | 1-(2-Trifluoro-4-methoxyphenyl)-5-nitroindole |
| 1-(2-Trifluoro-4-fluorophenyl)-5-nitroindole | Thiophenol (C₆H₅SH) | K₂CO₃, DMF | 1-(2-Trifluoro-4-(phenylthio)phenyl)-5-nitroindole |
| 1-(2-Trifluoro-4-fluorophenyl)-5-nitroindole | Dimethylamine (HN(CH₃)₂) | K₂CO₃, DMSO, Δ | 1-(2-Trifluoro-4-(dimethylamino)phenyl)-5-nitroindole |
This table is illustrative and based on the reactivity of analogous activated aryl fluorides.
Development of Novel Synthetic Building Blocks and Scaffolds from this compound
The strategic placement of reactive functional groups makes this compound and its derivatives valuable building blocks for the construction of more complex and novel molecular scaffolds. The combination of the indole nucleus, a transformable nitro group, and a modifiable trifluorophenyl ring provides a platform for creating diverse chemical libraries.
The transformation of the nitroindole into the corresponding aminoindole, as discussed previously, is a key step in its use as a scaffold. The resulting 1-(2-Trifluorophenyl)-5-aminoindole can serve as a starting point for the synthesis of fused heterocyclic systems. For example, condensation reactions with β-dicarbonyl compounds can lead to the formation of fused pyridone or pyrazinone rings, creating novel polycyclic aromatic systems. The amino group can also be a handle for intramolecular cyclization reactions to form new rings fused to the indole core.
Furthermore, the indole ring itself can be functionalized, for instance at the C-3 position via electrophilic substitution, and these modifications can be combined with transformations of the nitro and trifluorophenyl groups to build highly complex, three-dimensional molecules. For example, a Vilsmeier-Haack reaction could introduce a formyl group at C-3, which could then participate in condensation or cyclization reactions with a functional group derived from the original nitro moiety at C-5.
The use of fluorinated building blocks is a major trend in medicinal chemistry, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. Therefore, scaffolds derived from this compound are of significant interest for the development of new pharmaceutical agents. The trifluoromethylated pyrimido[1,2-b]indazole derivatives synthesized from related fluorinated precursors highlight the potential for creating complex, biologically relevant scaffolds from such building blocks. By leveraging the multiple reactive sites on the this compound framework, chemists can access novel chemical space and develop innovative molecular structures for a wide range of applications.
Future Research Directions and Unexplored Avenues
Development of Greener and Sustainable Synthetic Pathways for N-Aryl Nitroindoles
The synthesis of N-aryl nitroindoles, including 1-(2-Trifluorophenyl)-5-nitroindole, traditionally relies on methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic strategies.
Key areas for exploration include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to drastically reduce reaction times and improve yields in the synthesis of 3-nitroindoles from N-aryl β-nitroenamines. nih.gov This technique could be adapted for the synthesis of 1-aryl nitroindoles, potentially leading to more efficient and energy-saving processes.
Solvent-Free and Aqueous Conditions: Moving away from volatile organic solvents is a cornerstone of green chemistry. Research into solid-state reactions or syntheses conducted in water could offer significant environmental benefits. scispace.com For instance, Friedel-Crafts alkylation of indoles has been successfully performed in water using solid super-acid catalysts, achieving high yields. scispace.com
Non-Acidic and Non-Metallic Nitration: Traditional nitration methods often employ harsh acidic conditions. nih.govnih.gov The development of protocols using milder reagents, such as ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions for the regioselective nitration of indoles, presents a promising green alternative. nih.gov
Biocatalysis: The use of enzymes or whole organisms as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. epa.gov Exploring biocatalytic routes, for example, using yeast-based reductions or other enzymatic transformations, could lead to novel and sustainable pathways for producing N-aryl nitroindole precursors. epa.gov
Chemoenzymatic Processes: Combining the selectivity of enzymatic reactions with the productivity of metal catalysis in a "Bioforge" platform represents a cutting-edge approach to sustainable chemical manufacturing. epa.gov Such cell-free chemoenzymatic processes could be designed to convert renewable feedstocks into complex molecules like this compound, significantly reducing CO2 emissions and eliminating hazardous waste. epa.gov
| Parameter | Conventional Methods | Potential Greener Alternatives |
|---|---|---|
| Solvents | Volatile organic solvents | Water, solvent-free conditions, bio-based solvents scispace.com |
| Catalysts | Strong acids, heavy metals nih.govnih.gov | Biocatalysts, solid super-acids, metal-free systems scispace.comnih.govepa.gov |
| Energy Input | Prolonged heating | Microwave irradiation, ambient temperature reactions nih.gov |
| Waste Generation | Significant byproducts and solvent waste | Reduced waste, recyclable catalysts epa.govepa.gov |
Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques
A detailed understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and discovering new transformations. In situ spectroscopic techniques are powerful tools for gaining real-time insights into these processes.
Future mechanistic studies could involve:
Real-time Reaction Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products as the reaction progresses. youtube.com This allows for the identification of transient species and the elucidation of complex reaction pathways.
Catalyst Characterization: For catalyzed reactions, in situ spectroscopy can provide valuable information about the state of the catalyst under actual reaction conditions. youtube.com This can help in understanding the nature of the active catalytic species and the mechanism of catalyst deactivation.
Kinetic Analysis: By combining in situ spectroscopic data with kinetic modeling, it is possible to determine the rate laws and activation parameters for the elementary steps of a reaction. This quantitative understanding is essential for rational process optimization.
| Technique | Information Gained | Application to this compound |
|---|---|---|
| In Situ FTIR/Raman | Vibrational modes of functional groups, identification of intermediates | Monitoring the formation of the N-C bond and the introduction of the nitro group. |
| In Situ NMR | Structural information of species in solution, reaction kinetics | Elucidating the mechanism of cyclization and functionalization reactions. |
| In Situ Mass Spectrometry | Identification of reaction intermediates and products in real-time | Detecting transient species in complex reaction mixtures. |
Rational Design of Derivatives Based on Comprehensive Structure-Reactivity Insights
The biological activity and chemical reactivity of this compound are intrinsically linked to its molecular structure. A thorough understanding of its structure-reactivity relationships (SRRs) will enable the rational design of new derivatives with tailored properties.
Future research in this area should focus on:
Systematic Structural Modification: A library of derivatives could be synthesized by systematically varying the substituents on both the N-phenyl ring and the indole (B1671886) nucleus. This would allow for a comprehensive exploration of the chemical space around the parent molecule.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling: By correlating the experimentally determined reactivity of these derivatives with their structural descriptors, QSRR models can be developed. chemrxiv.org These models can then be used to predict the reactivity of yet-unsynthesized compounds, thereby guiding future synthetic efforts.
Computational Chemistry: Quantum chemical calculations can provide valuable insights into the electronic structure, frontier molecular orbitals, and reaction energetics of this compound and its derivatives. This information can be used to rationalize observed reactivity trends and to design molecules with specific electronic properties.
Exploiting the Electrophilic Nature: The presence of the nitro group at the C-3 position of the indole ring imparts a significant electrophilic character to the molecule. researchgate.netrsc.org This reactivity can be exploited in reactions with various nucleophiles to generate a diverse range of functionalized indolines. researchgate.netrsc.org Understanding how the N-(2-Trifluorophenyl) group modulates this reactivity will be key to designing novel transformations.
Exploration of Novel and Unprecedented Reaction Pathways for this Specific Compound
The unique electronic and steric properties of this compound may enable it to participate in novel and unprecedented chemical reactions.
Avenues for exploration include:
Dearomatization Reactions: The electron-deficient nature of the 3-nitroindole core makes it a prime candidate for dearomatization processes. researchgate.netrsc.org Investigating its reactivity in cycloaddition and annulation reactions could lead to the synthesis of complex, three-dimensional scaffolds with potential biological activity.
C-H Functionalization: Direct functionalization of the C-H bonds of the indole and phenyl rings offers a highly atom-economical approach to the synthesis of derivatives. researchgate.net Developing selective C-H activation protocols for this substrate would open up new avenues for molecular diversification.
Carbonylative Cyclizations: Transition metal-catalyzed carbonylative reactions have been used to synthesize complex heterocyclic systems from indole derivatives. nih.gov Exploring the reactivity of this compound in such transformations could lead to the discovery of novel polycyclic frameworks.
Photocatalysis and Electrochemistry: These modern synthetic techniques can enable transformations that are not accessible through traditional thermal methods. researchgate.net Investigating the photochemical and electrochemical behavior of this compound could uncover new reaction pathways and provide access to unique molecular architectures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Trifluorophenyl)-5-nitroindole, and how can purity be optimized?
- Methodological Answer : A common approach involves coupling 5-nitroindole derivatives with halogenated trifluorophenyl groups via palladium-catalyzed cross-coupling reactions. For example, hydrogenation of nitro groups in intermediates (e.g., 5-nitroindole derivatives) using Pd/C under H₂ can yield high-purity products . Purification via column chromatography (e.g., EtOAc/hexane gradients) and recrystallization (e.g., from ethanol) enhances purity. Purity validation should include HPLC (>98%) and NMR spectroscopy to confirm substitution patterns and absence of byproducts.
Q. How can the electronic and steric effects of the 2-trifluorophenyl group on 5-nitroindole’s reactivity be characterized?
- Methodological Answer : Computational methods (DFT calculations) can model charge distribution and steric hindrance. Experimentally, UV-Vis spectroscopy and cyclic voltammetry assess electronic effects (e.g., nitro group reduction potential shifts due to the electron-withdrawing CF₃ group). X-ray crystallography resolves steric interactions, while Hammett constants quantify substituent effects on reaction rates .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound as a universal base analog in DNA sequencing?
- Methodological Answer :
- Primer Design : Incorporate the compound into degenerate PCR primers targeting variable genomic regions (e.g., hypervariable viral sequences). Compare amplification efficiency with natural bases or 3-nitropyrrole analogs .
- Thermal Stability : Measure melting temperatures () of duplexes via UV thermal denaturation. The CF₃ group may enhance stacking interactions but introduce steric clashes, requiring optimization of primer length and GC content .
- Enzymatic Compatibility : Test compatibility with Taq polymerase and reverse transcriptases using kinetic assays (e.g., stopped-flow spectroscopy) to quantify misincorporation rates .
Q. How does this compound perform as a conductive polymer in neural interfaces, and what metrics validate its stability?
- Methodological Answer :
- Electrochemical Performance : Use electrochemical impedance spectroscopy (EIS) to measure charge storage capacity (CSC) and charge injection limits (CIL) in saline. Compare with PEDOT-based films .
- Mechanical Adhesion : Perform peel-off tests on flexible substrates (e.g., Au-coated polyimide) to quantify adhesion strength. Atomic force microscopy (AFM) evaluates surface roughness and polymer uniformity .
- In Vivo Validation: Implant in rodent models (e.g., ECoG arrays) and monitor signal-to-noise ratio (SNR) over weeks to assess degradation and biocompatibility .
Q. What strategies resolve contradictions in reported activity of 5-nitroindole derivatives across biological assays?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from DNA duplex stabilization , polymerase incorporation , and neural interface performance . Variance may arise from substituent positioning (e.g., 2-CF₃ vs. 3-CF₃) or assay conditions (e.g., ionic strength).
- Structure-Activity Relationships (SAR) : Use molecular docking to predict interactions with polymerases or DNA helices. Validate with mutagenesis studies (e.g., Klenow fragment mutants) to identify key binding residues .
Q. How can this compound be tailored for selective inhibition of cancer-associated DNA repair enzymes?
- Methodological Answer :
- Enzyme Kinetics : Perform competitive inhibition assays with ALL-associated polymerases (e.g., Pol β) using fluorescence-based dNTP incorporation assays. Compare selectivity ratios (Pol β vs. replicative Pol δ) .
- Crystallography : Co-crystallize the compound with target enzymes to identify binding pockets. Modify the trifluorophenyl group to optimize hydrophobic interactions without steric interference .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in polymerase inhibition studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ curves. Apply the Cheng-Prusoff equation to account for substrate competition. For high-throughput data, machine learning (e.g., random forests) can identify structural features correlated with inhibitory potency .
Q. How should researchers address discrepancies in electrochemical performance between in vitro and in vivo neural interface studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
